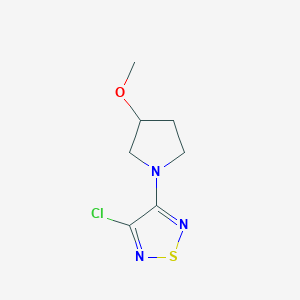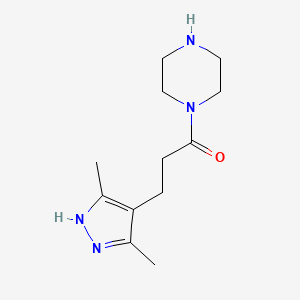
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine
Overview
Description
“N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” is a compound comprising a pyrimidinyl core . It is used in the treatment of neurological disorders, including FTLD-TDP, chronic traumatic encephalopathy, ALS, Alzheimer’s disease, LATE, or frontotemporal lobar degeneration .
Synthesis Analysis
The synthesis of this compound involves the Buchwald–Hartwig reaction, which is a carbon-nitrogen cross-coupling reaction . This reaction is vital in organic synthesis as it produces arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .Chemical Reactions Analysis
The Buchwald–Hartwig reaction plays a significant role in the chemical reactions involving this compound . This reaction is used in the synthesis of heterocyclic compounds and the total synthesis of natural products .Scientific Research Applications
Antitumor Activities
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine and its derivatives have been studied for their antitumor activities. Chu De-qing (2011) synthesized novel derivatives and found some exhibiting significant antitumor activities. This research indicates potential applications in cancer treatment and drug development (Chu De-qing, 2011).
Applications in Hypertension Treatment
Research by S. Aayisha et al. (2019) on a similar molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlights its significance in treating hypertension. The molecule acts as a potential I1 imidazoline receptor agonist, suggesting a role in developing antihypertensive medications (S. Aayisha et al., 2019).
Crystal Structure Analysis
K. Thanigaimani et al. (2012) conducted a study on 4-chloro-6-methoxypyrimidin-2-amine–succinic acid, revealing detailed crystal structures through hydrogen bonding analysis. This study contributes to a deeper understanding of molecular interactions and structure, useful in drug design (K. Thanigaimani et al., 2012).
Herbicidal Activity
Yang Zheng-mi's (2014) research synthesized deuterium substituted compounds related to this compound, demonstrating herbicidal activity. This indicates potential agricultural applications for these compounds (Yang Zheng-mi, 2014).
Non-Covalent Interactions Study
Yu Zhang et al. (2018) synthesized derivatives of 4-chloro-6-methoxypyrimidine-2-amine, studying their non-covalent interactions. This research contributes to our understanding of molecular interactions, important in pharmaceutical science (Yu Zhang et al., 2018).
Safety and Hazards
Future Directions
The future directions for “N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine” could involve further exploration of its potential in treating neurological disorders . Additionally, the development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a promising area of research .
properties
IUPAC Name |
N-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-19-10-6-14-12(13)17-11(10)16-8-3-2-7-5-15-18-9(7)4-8/h2-6H,1H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZVOZZHTZRZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857346 | |
| Record name | N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447607-39-7 | |
| Record name | N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)






![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)





